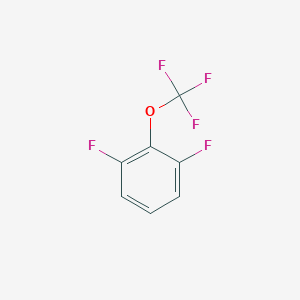

1,3-Difluoro-2-(trifluoromethoxy)benzene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-difluoro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETQITNIBDFSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598974 | |

| Record name | 1,3-Difluoro-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153338-23-9 | |

| Record name | 1,3-Difluoro-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Difluoro-2-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,3-Difluoro-2-(trifluoromethoxy)benzene: A Technical Guide

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest due to its unique electronic properties and metabolic stability. When appended to an aromatic core, the -OCF₃ group can profoundly influence a molecule's lipophilicity, binding affinity, and bioavailability.[1][2] This guide provides an in-depth technical overview of the synthesis of 1,3-difluoro-2-(trifluoromethoxy)benzene, a valuable fluorinated building block. The synthetic approach is dissected into two primary stages: the preparation of the key intermediate, 2,6-difluorophenol, and its subsequent O-trifluoromethylation.

Part 1: Synthesis of the Key Intermediate: 2,6-Difluorophenol

The synthesis of this compound commences with the preparation of 2,6-difluorophenol. This intermediate can be synthesized through several established routes, with the choice of method often depending on the availability of starting materials and desired scale. Two common and effective methods are detailed below.

Method 1: From 2,6-Difluoroaniline via Diazotization

A robust and widely used method for the synthesis of 2,6-difluorophenol involves the diazotization of 2,6-difluoroaniline followed by hydrolysis of the resulting diazonium salt.[3][4] This method is particularly advantageous for larger-scale preparations.

Reaction Workflow:

Figure 1: Synthesis of 2,6-difluorophenol from 2,6-difluoroaniline.

Experimental Protocol:

-

Diazotization: To a stirred solution of 30% aqueous sulfuric acid, add 2,6-difluoroaniline (1.0 eq). Cool the mixture to between -5 and 0 °C.

-

Slowly add a 30% aqueous solution of sodium nitrite (1.0 eq) while maintaining the temperature below 0 °C.

-

Continue stirring for 2 hours at this temperature to ensure complete formation of the diazonium salt.

-

Hydrolysis: In a separate vessel, prepare a solution of 50% aqueous sulfuric acid and a catalytic amount of copper(II) sulfate.

-

Heat the sulfuric acid/copper sulfate mixture to reflux.

-

Slowly add the cold diazonium salt solution to the refluxing mixture. The 2,6-difluorophenol will distill as it is formed.

-

Collect the distillate, separate the organic layer, and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Further purification can be achieved by distillation or crystallization to yield high-purity 2,6-difluorophenol.[3]

| Parameter | Value |

| Purity | >98% |

| Yield | ~89% |

Table 1: Typical purity and yield for the synthesis of 2,6-difluorophenol from 2,6-difluoroaniline.[3]

Method 2: Demethylation of 2,6-Difluoroanisole

An alternative route to 2,6-difluorophenol involves the dealkylation of the more readily available 2,6-difluoroanisole.[4] This method is often preferred for smaller-scale laboratory preparations.

Experimental Protocol:

-

To a solution of 2,6-difluoroanisole (1.0 eq) in acetonitrile, add sodium iodide (1.2 eq).

-

Stir the mixture at room temperature for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with aqueous sodium thiosulfate to remove any remaining iodine, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation to afford pure 2,6-difluorophenol.[3]

Part 2: O-Trifluoromethylation of 2,6-Difluorophenol

The introduction of the trifluoromethoxy group onto the phenolic oxygen of 2,6-difluorophenol is the crucial final step in the synthesis of this compound. While direct O-trifluoromethylation of phenols can be challenging, several indirect methods have been developed that offer reliable and efficient access to aryl trifluoromethyl ethers.[5][6]

Two-Step Trifluoromethoxylation via a Xanthate Intermediate

A contemporary and effective method for the O-trifluoromethylation of phenols proceeds through a two-step sequence involving the formation of a xanthate intermediate followed by oxidative fluorination.[5][7] This approach utilizes readily available reagents and generally proceeds under mild conditions.

Overall Synthetic Pathway:

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 2,6-Difluorophenol synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-difluoro-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Motifs in Modern Chemistry

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine and fluorine-containing functional groups can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. Among the privileged fluorinated moieties, the trifluoromethoxy (-OCF₃) group, in concert with a difluorinated aromatic ring, presents a compelling structural motif for the design of novel therapeutics and advanced materials. This guide provides a detailed technical overview of 1,3-difluoro-2-(trifluoromethoxy)benzene, a key building block in this chemical space.

Compound Identification and Physicochemical Properties

CAS Number: 153338-23-9[1]

Molecular Formula: C₇H₃F₅O

Molecular Weight: 198.09 g/mol [1]

Synonyms: 2,6-difluoro-1-(trifluoromethoxy)benzene

Physicochemical Data Summary

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | Room Temperature | [1] |

| Predicted XlogP | 3.3 | [2] |

| InChI | 1S/C7H3F5O/c8-4-2-1-3-5(9)6(4)13-7(10,11,12)/h1-3H | [1] |

| InChIKey | CETQITNIBDFSTM-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C(=C1)F)OC(F)(F)F)F | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not widely documented in publicly available literature with a specific, detailed protocol. However, a logical and scientifically sound synthetic strategy involves the O-trifluoromethylation of the readily available precursor, 2,6-difluorophenol. Several modern methodologies for the trifluoromethoxylation of phenols are applicable.

Synthesis of the Precursor: 2,6-Difluorophenol

A common and effective method for the preparation of 2,6-difluorophenol is through the diazotization of 2,6-difluoroaniline followed by hydrolysis.[3]

Protocol: Diazotization-Hydrolysis of 2,6-Difluoroaniline

-

Diazotization: 2,6-difluoroaniline is dissolved in an aqueous sulfuric acid solution and cooled to between -5 and 0 °C with vigorous stirring.[4]

-

A solution of sodium nitrite in water is added slowly, maintaining the low temperature, to form the diazonium salt. The reaction is typically continued for 2 hours after the addition is complete.[4]

-

Hydrolysis: The resulting diazonium salt solution is then added to a refluxing aqueous solution of sulfuric acid containing a copper(II) sulfate catalyst.[4]

-

The 2,6-difluorophenol product is steam-distilled from the reaction mixture as it is formed.[4]

-

The distillate is collected, and the organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), filtered, and purified by distillation under reduced pressure to yield the final product.[4]

Diagram of Synthesis Pathway for 2,6-Difluorophenol

Caption: Synthesis of 2,6-difluorophenol from 2,6-difluoroaniline.

O-Trifluoromethoxylation of 2,6-Difluorophenol

While a specific protocol for the trifluoromethoxylation of 2,6-difluorophenol is not explicitly detailed in the searched literature, a highly plausible and effective method can be adapted from modern trifluoromethoxylation techniques, such as the sequential xanthalation and O-trifluoromethylation.[5][6][7]

Plausible Protocol: Two-Step O-Trifluoromethoxylation

Step 1: Xanthate Formation

-

To a solution of 2,6-difluorophenol in a suitable aprotic solvent (e.g., acetonitrile), add a mild base (e.g., K₂CO₃).

-

Add an imidazolium methylthiocarbonothioyl salt and stir at room temperature until the formation of the corresponding xanthate is complete (monitored by TLC or LC-MS).[6]

-

The reaction mixture is then worked up by extraction and purified by column chromatography to yield the aryl xanthate intermediate.

Step 2: Oxidative Fluorodesulfurization

-

The purified aryl xanthate is dissolved in an appropriate solvent (e.g., dichloromethane).

-

A fluorinating agent such as XtalFluor-E ([Et₂NSF₂]BF₄) is added, followed by an oxidant like trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI).[6][7]

-

The reaction is stirred at room temperature under an inert atmosphere until completion.

-

The final product, this compound, is isolated and purified using standard techniques such as column chromatography.

Diagram of Plausible Synthesis of this compound

Caption: Plausible two-step synthesis from 2,6-difluorophenol.

Spectroscopic and Analytical Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to multiple fluorine-proton couplings. The aromatic region will show signals for the three protons on the benzene ring.

-

H4/H6 (ortho to -OCF₃ and meta to F): These two protons are chemically equivalent and will likely appear as a multiplet due to coupling with the adjacent aromatic proton and the fluorine atoms.

-

H5 (para to -OCF₃ and ortho to two F atoms): This proton will also appear as a multiplet, with couplings to the adjacent aromatic protons and the two ortho fluorine atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each of the carbon environments, with characteristic splitting patterns due to carbon-fluorine coupling.

-

-OCF₃ Carbon: This carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), typically with a large coupling constant (250-300 Hz).[8]

-

Aromatic Carbons:

-

C2 (ipso to -OCF₃): This carbon will show a complex splitting pattern due to coupling with the attached fluorine atoms and the -OCF₃ group.

-

C1/C3 (ipso to F): These carbons will exhibit a large one-bond C-F coupling constant (¹JCF).

-

C4/C6 (ortho to -OCF₃): These carbons will show smaller two-bond C-F couplings (²JCF).

-

C5 (para to -OCF₃): This carbon will display a three-bond C-F coupling (³JCF).

-

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its wide chemical shift range and high sensitivity.[9]

-

-OCF₃ Group: This will appear as a singlet in a proton-decoupled spectrum, as there are no adjacent fluorine atoms. The chemical shift will be in the typical range for trifluoromethoxy groups.

-

Aromatic Fluorines (F1/F3): These two equivalent fluorine atoms will likely appear as a multiplet due to coupling with the aromatic protons.

Role in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest to medicinal chemists for several key reasons:

-

Metabolic Stability: The trifluoromethoxy group is highly resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer in-vivo half-life of a drug candidate.

-

Lipophilicity Modulation: The -OCF₃ group is one of the most lipophilic substituents used in drug design. This property can enhance a molecule's ability to cross cell membranes and the blood-brain barrier, which is crucial for CNS-targeting drugs.[6]

-

Bioisosteric Replacement: The trifluoromethoxy group can serve as a bioisostere for other groups, such as an isopropyl or tert-butyl group, while offering distinct electronic properties.

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the -OCF₃ group and the fluorine atoms on the ring can modulate the acidity of nearby protons and influence non-covalent interactions (e.g., hydrogen bonding, dipole-dipole interactions) with biological targets, potentially leading to increased binding affinity and potency.

Safety and Handling

Based on the safety information for this compound, the following precautions should be observed:

-

Hazards: The compound is classified as flammable and may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition.[1]

Conclusion

This compound is a valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its unique combination of a trifluoromethoxy group and a difluorinated aromatic ring offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. While detailed synthetic and spectroscopic data for this specific compound are not widely published, established methodologies provide a clear path for its synthesis and characterization. As the demand for sophisticated fluorinated molecules continues to grow, the importance of synthons like this compound is set to increase.

References

-

Exploring the Synthesis and Manufacturing Insights of 2,6-Difluorophenol. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Yoritate, M., Londregan, A.T., Lian, Y., & Hartwig, J.F. (2019). Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Hartwig Group. [Link]

-

Yoritate, M., Londregan, A. T., Lian, Y., & Hartwig, J. F. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Journal of Organic Chemistry, 84(23), 15767–15776. [Link]

-

Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship.org. [Link]

-

Preparation method of (trifluoromethoxy)benzene compound. Eureka | Patsnap. [Link]

-

This compound. PubChemLite. [Link]

-

Kirchner, M. T., et al. (2009). 1,3-Difluorobenzene. ResearchGate. [Link]

-

19F NMR Reference Standards. [Link]

-

19Flourine NMR. University of Ottawa. [Link]

-

Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]

-

In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no... (2018). Quora. [Link]

Sources

- 1. This compound | 153338-23-9 [sigmaaldrich.com]

- 2. PubChemLite - this compound (C7H3F5O) [pubchemlite.lcsb.uni.lu]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. 2,6-Difluorophenol synthesis - chemicalbook [chemicalbook.com]

- 5. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 6. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. CN101817724A - Preparation method of 1,2,4-trifluoro-benzene - Google Patents [patents.google.com]

- 9. commons.lib.jmu.edu [commons.lib.jmu.edu]

An In-Depth Technical Guide to 1,3-difluoro-2-(trifluoromethoxy)benzene: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry.[1][2][3] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic character, offer a powerful toolkit for fine-tuning the properties of bioactive compounds.[4][5] Among the various fluorinated motifs, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its profound impact on molecular properties, often leading to improved pharmacokinetic profiles and enhanced binding affinities of drug candidates.[4] This guide provides a comprehensive technical overview of 1,3-difluoro-2-(trifluoromethoxy)benzene, a valuable fluorinated building block that combines the features of a difluorinated aromatic ring with the influential trifluoromethoxy group.

This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, spectroscopic characterization, and potential applications of this versatile chemical entity.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.

| Property | Value | Source |

| CAS Number | 153338-23-9 | |

| Molecular Formula | C₇H₃F₅O | |

| Molecular Weight | 198.09 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | Room Temperature | |

| Purity (Typical) | ≥98% | |

| InChI | 1S/C7H3F5O/c8-4-2-1-3-5(9)6(4)13-7(10,11,12)/h1-3H | |

| InChIKey | CETQITNIBDFSTM-UHFFFAOYSA-N | |

| SMILES | C1=CC(=C(C(=C1)F)OC(F)(F)F)F | |

| Signal Word | Danger | [6] |

| Hazard Statements | H226, H302, H312, H315, H319, H332, H335 | [6] |

| Precautionary Statements | P261, P280, P305, P338, P351 | [6] |

Proposed Synthesis of this compound

The conversion of a phenol to an aryl trifluoromethyl ether is a challenging transformation that has seen significant methodological advancements in recent years. Several approaches are viable, with the choice of method often depending on the substrate's electronic properties and functional group tolerance.

Synthetic Pathway Overview

Sources

- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. This compound | 153338-23-9 [sigmaaldrich.com]

- 7. 2,6-Difluorophenol | 28177-48-2 [amp.chemicalbook.com]

- 8. 28177-48-2|2,6-Difluorophenol|BLD Pharm [bldpharm.com]

- 9. 2,6-Difluorophenol 98 28177-48-2 [sigmaaldrich.com]

Spectroscopic Data of 1,3-Difluoro-2-(trifluoromethoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluoro-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry, agrochemicals, and materials science. The unique electronic properties imparted by the fluorine and trifluoromethoxy substituents can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its behavior in various chemical and biological systems. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The interpretations are based on established principles and comparative data from structurally related compounds.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents a unique arrangement of substituents on the benzene ring, leading to distinct and predictable spectroscopic signatures. The electron-withdrawing nature of the fluorine atoms and the trifluoromethoxy group significantly influences the electron distribution within the aromatic ring, which is a key determinant of the observed spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information regarding the molecular framework and electronic environment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing signals for the three aromatic protons. The chemical shifts and coupling patterns will be influenced by the neighboring fluorine and trifluoromethoxy groups.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H4 | 7.20 - 7.40 | ddd | J(H,H) ≈ 8-9, J(H,F) ≈ 8-10, J(H,F) ≈ 1-2 |

| H5 | 6.90 - 7.10 | t | J(H,H) ≈ 8-9 |

| H6 | 7.10 - 7.30 | ddd | J(H,H) ≈ 8-9, J(H,F) ≈ 6-8, J(H,F) ≈ 1-2 |

Predictions are based on additive chemical shift models and data from analogous compounds.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will exhibit resonances for the seven carbon atoms in the molecule. The carbon signals will show characteristic splitting patterns due to coupling with the directly attached and neighboring fluorine atoms (¹JCF, ²JCF, ³JCF).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C1 | 155 - 160 | dd | ¹J(C,F) ≈ 240-250, ²J(C,F) ≈ 15-20 |

| C2 | 135 - 140 | dt | ²J(C,F) ≈ 10-15, ³J(C,F) ≈ 3-5 |

| C3 | 158 - 163 | dd | ¹J(C,F) ≈ 245-255, ²J(C,F) ≈ 18-23 |

| C4 | 110 - 115 | d | ³J(C,F) ≈ 3-5 |

| C5 | 125 - 130 | t | ⁴J(C,F) ≈ 1-3 |

| C6 | 105 - 110 | dd | ²J(C,F) ≈ 20-25, ³J(C,F) ≈ 3-5 |

| -OCF₃ | 120 - 125 | q | ¹J(C,F) ≈ 255-265 |

Note: The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, two distinct signals are expected: one for the aromatic fluorine atoms and one for the trifluoromethoxy group.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ar-F (C1, C3) | -110 to -130 | m | |

| -OCF₃ | -57 to -60 | s |

Chemical shifts are referenced to CFCl₃. The aromatic fluorine signal will likely be a complex multiplet due to coupling with protons and the other fluorine atom.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment | Comments |

| 198 | [C₇H₃F₅O]⁺ | Molecular Ion (M⁺) |

| 179 | [C₇H₃F₄O]⁺ | Loss of a fluorine atom |

| 169 | [C₆H₃F₄]⁺ | Loss of CO |

| 129 | [C₇H₃F₂O]⁺ | Loss of CF₃ radical |

| 101 | [C₆H₃F₂]⁺ | Loss of CO from m/z 129 |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the vibrations of the aromatic ring and the C-F and C-O bonds.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600 - 1450 | Aromatic C=C stretching |

| 1300 - 1100 | C-F stretching (strong) |

| 1250 - 1000 | C-O stretching |

| 900 - 675 | Aromatic C-H out-of-plane bending |

Experimental Protocols

Acquiring high-quality spectroscopic data for fluorinated compounds requires careful consideration of experimental parameters.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the solvent is free from residual water.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. Due to C-F coupling, longer acquisition times may be necessary to achieve a good signal-to-noise ratio.[1]

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Use a fluorine-free reference standard for accurate chemical shift calibration.[2][3]

Mass Spectrometry Protocol

-

Instrumentation: Employ a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for good separation of the analyte from any impurities.

-

MS Conditions: Set the ionization energy to 70 eV. Acquire data over a mass range of m/z 40-300.

Safety and Handling

Organofluorine compounds require careful handling due to their potential reactivity and toxicity.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Conclusion

The spectroscopic data of this compound are highly characteristic and provide a robust means of identification and structural verification. The predicted NMR, MS, and IR spectra, based on established principles and data from analogous compounds, offer a detailed fingerprint of the molecule. By following the outlined experimental protocols and adhering to strict safety measures, researchers can confidently work with and characterize this important fluorinated building block.

References

- Supporting Information for a relevant study.

-

NIST Chemistry WebBook, SRD 69, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link]]

- SpectraBase, 1,3-Difluoro-benzene - Optional[19F NMR] - Chemical Shifts, Wiley-VCH GmbH.

-

Gerig, J. T. (2001). Fluorine NMR. eMagRes, 1-10.[2]

-

University of Ottawa NMR Facility. (2010). 19Flourine NMR.[3]

- AZoM. (2017).

-

NIST Chemistry WebBook, SRD 69, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

- SpectraBase, 1,3-Difluoro-benzene - Optional[1H NMR] - Spectrum, Wiley-VCH GmbH.

-

PubChem, this compound, National Center for Biotechnology Information. [Link]]

-

SpectraBase, Trifluoromethoxy-benzene - Optional[13C NMR] - Chemical Shifts, Wiley-VCH GmbH.[4]

- SpectraBase, 1,3-Difluoro-benzene - Optional[

-

Sigma-Aldrich, this compound, Product Page.[5]

-

PubChem, 1,3-Difluorobenzene, National Center for Biotechnology Information. [Link]]

-

Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog.[1]

-

SpectraBase, Trifluoromethoxy-benzene - Optional[1H NMR] - Spectrum, Wiley-VCH GmbH.[6]

- SpectraBase, 1,3-Difluoro-benzene - Optional[MS (GC)] - Spectrum, Wiley-VCH GmbH.

-

PubChem, 1,3-Difluoro-2-nitrobenzene, National Center for Biotechnology Information. [Link]]

Sources

- 1. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 2. biophysics.org [biophysics.org]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound | 153338-23-9 [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

1,3-difluoro-2-(trifluoromethoxy)benzene NMR spectra

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of 1,3-difluoro-2-(trifluoromethoxy)benzene

Introduction

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. The compound this compound is a quintessential example of a highly functionalized aromatic scaffold, presenting a unique and complex challenge for structural elucidation. The presence of five fluorine atoms distributed between two distinct chemical environments—aromatic C-F and a trifluoromethoxy (-OCF₃) group—necessitates a sophisticated, multinuclear NMR approach.

This technical guide provides an in-depth analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra expected for this compound. As direct spectral data for this specific compound is not extensively published, this guide synthesizes data from analogous structures and first principles to predict and interpret its spectral characteristics. We will explore the causal relationships between molecular structure and NMR observables, detail a robust experimental protocol for data acquisition, and provide the foundational understanding required for researchers to confidently analyze this and similar complex fluorinated molecules.

Molecular Structure and Predicted Spectral Features

The substitution pattern on the benzene ring dictates the number and type of signals observed in the NMR spectra. The molecule possesses a plane of symmetry only if the -OCF₃ group's rotation is fast on the NMR timescale, which is a reasonable assumption at room temperature. This would make the two aromatic fluorine atoms (at C1 and C3) chemically equivalent, as well as the two protons at C4 and C6.

Caption: Molecular structure of this compound.

Based on this structure, we anticipate:

-

¹H NMR: Three distinct signals for the three aromatic protons.

-

¹⁹F NMR: Two distinct signals: one for the two equivalent aromatic fluorines and one for the trifluoromethoxy group.

-

¹³C NMR: Four signals for the six aromatic carbons (C1/C3, C4/C6 being equivalent) and one for the trifluoromethoxy carbon.

¹⁹F NMR Spectral Analysis: The Clearest Picture

For fluorinated molecules, the ¹⁹F NMR spectrum is often the most informative due to its wide chemical shift range and high sensitivity.[1][2]

-

-OCF₃ Group: The trifluoromethoxy group typically appears as a sharp singlet in the range of -56 to -60 ppm (relative to CFCl₃). Its chemical shift is sensitive to the electronic environment, and the ortho-difluoro substitution is expected to place it in this region. Long-range couplings to aromatic protons or fluorines (⁴J or ⁵J) are possible but often too small to be resolved.

-

Aromatic Fluorines (F1, F3): Aromatic fluorines have a broad chemical shift range.[3] For a 1,3-difluoro-substituted ring, the signal is expected around -110 ppm.[4] This signal will be a multiplet due to coupling with the aromatic protons. The primary couplings will be ortho (³J_HF) to H6/H4 and para (⁵J_HF) to H5.

| Predicted ¹⁹F NMR Data | |

| Assignment | Predicted δ (ppm) |

| -OCF₃ | -58.0 |

| F 1, F 3 | -110.0 |

¹H NMR Spectral Analysis: A Study in Coupling

The proton spectrum will be confined to the aromatic region, but the signals will be complex due to both homonuclear (H-H) and heteronuclear (H-F) couplings. The electron-withdrawing nature of the five fluorine atoms will shift all proton signals downfield relative to benzene (7.34 ppm).

-

H5: This proton is flanked by two carbons (C4, C6) bearing protons. It will experience ortho H-H coupling (³J_HH, ~8 Hz) to H4 and H6. Additionally, it will have a para H-F coupling (⁵J_HF, ~1-2 Hz) to F1 and F3. The resulting signal is predicted to be a triplet of triplets (tt).

-

H4, H6: These protons are chemically equivalent. Each will experience ortho H-H coupling (³J_HH, ~8 Hz) to H5. Crucially, each has an ortho H-F coupling (³J_HF, ~10 Hz) to the adjacent fluorine (F3 for H4, F1 for H6) and a meta H-F coupling (⁴J_HF, ~5-7 Hz) to the other fluorine. This will result in a complex multiplet, likely a doublet of doublet of doublets (ddd).

Caption: Key J-coupling relationships in the aromatic system.

| Predicted ¹H NMR Data | ||

| Assignment | Predicted δ (ppm) | Predicted Multiplicity |

| H5 | 7.20 - 7.40 | tt |

| H4, H6 | 7.00 - 7.20 | ddd |

¹³C NMR Spectral Analysis: Leveraging C-F Couplings

The ¹³C spectrum provides definitive structural confirmation, primarily through the highly characteristic carbon-fluorine coupling constants.[5] The use of broadband proton decoupling is standard, so all signals will appear as singlets unless coupled to fluorine.[6]

-

-OCF₃ Carbon: This carbon will exhibit a large one-bond C-F coupling (¹J_CF), appearing as a quartet with a J value of approximately 255-260 Hz.[7] Its chemical shift is typically around 120-122 ppm.

-

C1, C3 (C-F): These equivalent carbons directly bonded to fluorine will show a very large one-bond C-F coupling (¹J_CF ≈ 240-250 Hz) and will appear as a doublet. They will also be coupled to the other aromatic fluorine (²J_CF) and the -OCF₃ group (³J_CF), leading to further splitting (doublet of triplets, or more complex).

-

C2 (C-O): This carbon is deshielded by the oxygen and will also show coupling to the adjacent fluorines (²J_CF) and the trifluoromethoxy fluorines (²J_CF), resulting in a complex triplet of quartets.

-

C4, C6: These equivalent carbons will show two-bond coupling to the adjacent fluorine (²J_CF, ~20-25 Hz) and four-bond coupling to the other aromatic fluorine (⁴J_CF, ~3-5 Hz), appearing as a doublet of doublets.

-

C5: This carbon will show three-bond coupling to both F1 and F3 (³J_CF, ~10 Hz), resulting in a triplet.

| Predicted ¹³C NMR Data | ||

| Assignment | Predicted δ (ppm) | Predicted Multiplicity & J_CF (Hz) |

| -OC F₃ | ~121.0 | q, ¹J ≈ 258 |

| C 1, C 3 | ~160.0 | d (major), ¹J ≈ 245 |

| C 2 | ~145.0 | tq, ²J_CF(arom), ²J_CF(OCF3) |

| C 4, C 6 | ~115.0 | dd, ²J ≈ 25, ⁴J ≈ 3 |

| C 5 | ~125.0 | t, ³J ≈ 10 |

Experimental Protocol for NMR Analysis

Acquiring high-quality, interpretable data for this molecule requires careful attention to experimental setup. The following protocol is a self-validating system designed for comprehensive characterization.

A. Sample Preparation

-

Solvent Selection: Use deuterated chloroform (CDCl₃) or acetone-d₆. CDCl₃ is a good first choice, but acetone-d₆ can provide a different chemical shift dispersion.

-

Concentration: Dissolve 10-20 mg of the compound in 0.6 mL of the deuterated solvent.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra (δ = 0.00 ppm). For ¹⁹F spectra, CFCl₃ is the standard reference (δ = 0.00 ppm), but it is often used as an external reference or spectra are referenced indirectly.[1]

B. Spectrometer Setup & Data Acquisition

-

Instrumentation: A spectrometer with a minimum field strength of 400 MHz (for ¹H) is recommended. A multinuclear probe capable of observing ¹H, ¹³C, and ¹⁹F is essential.

-

Shimming & Tuning: Carefully shim the sample to achieve optimal magnetic field homogeneity. Tune and match the probe for all three nuclei to ensure maximum sensitivity.

-

1D ¹H Spectrum:

-

Acquire with a spectral width covering 0-10 ppm.

-

Use a 30° pulse angle and a relaxation delay (d1) of at least 2 seconds to allow for full magnetization recovery.

-

-

1D ¹⁹F Spectrum:

-

Acquire with a wide spectral width (e.g., +50 to -200 ppm) to ensure all signals are captured.

-

Proton decoupling is recommended to simplify the multiplets and improve the signal-to-noise ratio.

-

-

1D ¹³C Spectrum:

-

Acquire with proton decoupling (zgpg30 or similar).

-

Use a spectral width of 0-200 ppm.

-

A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of ¹³C and C-F splitting.

-

-

2D Correlation Spectra (for Unambiguous Assignment):

-

¹H-¹H COSY: To establish proton-proton connectivities (e.g., H4-H5-H6).

-

¹H-¹³C HSQC: To correlate each proton with its directly attached carbon.

-

¹H-¹³C HMBC: To identify long-range (2-3 bond) correlations. This is critical for assigning the quaternary carbons (C1, C2, C3) by observing correlations from protons (e.g., H4 to C2, C3, and C5).

-

Caption: A streamlined workflow for NMR-based structure elucidation.

Conclusion

The structural elucidation of this compound is a non-trivial task that perfectly illustrates the synergistic power of multinuclear NMR spectroscopy. While the ¹H spectrum is complicated by numerous spin-spin couplings, the ¹⁹F spectrum provides two clear, well-separated regions of interest. The definitive assignments, however, are made through the ¹³C spectrum, where characteristic C-F coupling patterns serve as immutable fingerprints for each carbon environment. By following a systematic approach that combines 1D analysis of all three nuclei with 2D correlation experiments, researchers can achieve a complete and unambiguous assignment, providing the high-fidelity structural data essential for applications in pharmaceutical and materials science.

References

-

Gutowsky, H. S., & McCall, D. W. (1953). Nuclear Magnetic Resonance Spectra of Fluorobenzenes. II. Effect of Substituents on the meta and para Fluorine-Fluorine Coupling Constants. Journal of the American Chemical Society. [Link]

-

Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics. [Link]

-

SpectraBase. (n.d.). Trifluoromethoxy-benzene 19F NMR. Wiley. [Link]

-

Supporting Information for scientific publications often contains raw spectral data. (e.g., from various organic chemistry journals). [Link]

-

I-Rong, L., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH National Library of Medicine. [Link]

-

Adcock, W., et al. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Magnetic Resonance in Chemistry. [Link]

-

Szałucha, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]

-

Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

-

SpectraBase. (n.d.). 1,3-Difluoro-benzene 19F NMR. Wiley. [Link]

-

Gemo, A., et al. (2018). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journal of Organic Chemistry. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

SpectraBase. (n.d.). 1,3-Difluoro-benzene 1H NMR. Wiley. [Link]

-

PubChemLite. (n.d.). This compound. [Link]

-

SpectraBase. (n.d.). Trifluoromethoxy-benzene 13C NMR. Wiley. [Link]

-

Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5. Modgraph. [Link]

-

Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. [Link]

Sources

- 1. 19Flourine NMR [chem.ch.huji.ac.il]

- 2. biophysics.org [biophysics.org]

- 3. azom.com [azom.com]

- 4. spectrabase.com [spectrabase.com]

- 5. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

electronic properties of trifluoromethoxy group on benzene

An In-depth Technical Guide to the Electronic Properties of the Trifluoromethoxy Group on Benzene

Authored by Gemini, Senior Application Scientist

Abstract

The trifluoromethoxy (-OCF₃) group has emerged as a uniquely valuable substituent in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its rising prominence stems from a complex interplay of electronic and steric properties that distinguish it from classical functional groups like the methoxy (-OCH₃) or the trifluoromethyl (-CF₃) group. This guide provides a comprehensive examination of the electronic characteristics of the trifluoromethoxy group when appended to a benzene ring. We will dissect its dualistic nature—characterized by potent inductive withdrawal and modest resonance donation—quantify its effects using Hammett parameters, and explore the profound consequences for aromatic reactivity and molecular physicochemical properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct attributes of the trifluoromethoxy moiety in molecular design.

The Dichotomous Electronic Nature of the Trifluoromethoxy Group

The electronic influence of a substituent on an aromatic ring is fundamentally a combination of two primary forces: the inductive effect (σ-effect) and the resonance effect (π-effect). The trifluoromethoxy group is a masterful example of how these two effects can be in opposition, creating a nuanced electronic profile.

The Inductive Effect: A Powerful Electron Sink

The defining feature of the -OCF₃ group is the presence of three highly electronegative fluorine atoms. This creates a strong dipole, pulling electron density away from the oxygen atom and, subsequently, from the benzene ring through the sigma bond framework. This potent electron-withdrawing inductive effect (-I) is significantly stronger than that of a methoxy group and is comparable to that of halogens.[2] Unlike the trifluoromethyl (-CF₃) group, which is also a strong inductive withdrawer, the intervening oxygen atom in the -OCF₃ group slightly modulates this pull.[4]

The Resonance Effect: A Constrained Electron Donor

Typically, an oxygen atom directly attached to an aromatic ring acts as a strong resonance donor (+R effect) by delocalizing one of its lone pairs into the π-system. While the oxygen in the -OCF₃ group does possess lone pairs, its ability to act as a π-donor is severely hampered.[1][5] This is due to two main factors:

-

Inductive Depletion : The attached -CF₃ group inductively depletes the electron density on the oxygen, making its lone pairs less available for donation.[6]

-

Conformational Preference : Trifluoromethoxybenzene preferentially adopts a perpendicular conformation, where the C-O-C plane is orthogonal to the plane of the benzene ring.[7][8][9] This geometric arrangement minimizes the overlap between the oxygen's p-orbitals and the ring's π-system, thereby greatly reducing resonance delocalization.[10]

This interplay results in the -OCF₃ group being a weak π-donor, a stark contrast to the strongly donating -OCH₃ group.[2][5]

Caption: Comparison of inductive and resonance effects for key substituents.

Quantitative Analysis: Hammett Parameters and Physicochemical Properties

The electronic effect of a substituent can be quantified using Hammett substituent constants (σ), which correlate reaction rates and equilibria. The Hansch lipophilicity parameter (π) quantifies the substituent's contribution to a molecule's solubility in nonpolar versus polar solvents.

Table 1: Comparison of Electronic and Lipophilicity Parameters

| Substituent | Hammett Constant (σₚ) | Hammett Constant (σₘ) | Hansch Parameter (π) | Key Electronic Feature |

| -OCF₃ | 0.35[11] | 0.40 | +1.04 [5][6] | Strong -I, Weak +R |

| -CF₃ | 0.54 | 0.43 | +0.88[5][6] | Strong -I |

| -OCH₃ | -0.27 | 0.12 | -0.02[8] | Strong +R, Weak -I |

| -Cl | 0.23[12] | 0.37[12] | +0.71 | Moderate -I, Weak +R |

| -NO₂ | 0.78[11] | 0.71 | -0.28 | Strong -I, Strong -R |

| -H | 0.00 | 0.00 | 0.00 | Reference |

Data compiled from multiple sources.[5][6][8][11][12]

From this data, several key insights emerge:

-

Electron-Withdrawing Nature : The positive σₚ and σₘ values for -OCF₃ confirm it is an electron-withdrawing group, deactivating the benzene ring. Its effect is comparable to that of a chlorine atom.[2]

-

Lipophilicity : The -OCF₃ group is one of the most lipophilic substituents, significantly more so than -CF₃ and vastly more than -OCH₃.[6][13] This property is critical for enhancing membrane permeability and bioavailability in drug candidates.[3][6]

-

Metabolic Stability : The high strength of the C-F bonds confers exceptional stability against oxidative metabolism, particularly when compared to the -OCH₃ group, which is prone to enzymatic O-demethylation.[1][6]

Impact on Aromatic Reactivity

The unique electronic profile of the trifluoromethoxy group directly governs the reactivity of the substituted benzene ring.

Electrophilic Aromatic Substitution (EAS)

In EAS reactions such as nitration or halogenation, the -OCF₃ group exhibits a classic "deactivating, yet ortho-, para-directing" behavior, similar to halogens.[2]

-

Deactivation : The strong inductive withdrawal (-I effect) reduces the overall electron density of the ring, making it less nucleophilic and thus slowing the rate of electrophilic attack compared to benzene.[2]

-

Ortho-, Para-Direction : Despite its deactivating nature, the weak resonance donation (+R effect) from the oxygen lone pairs preferentially stabilizes the positively charged arenium ion (sigma complex) intermediate when the electrophile attacks at the ortho or para positions. Attack at the meta position does not allow for this resonance stabilization. Consequently, substitution occurs primarily at the ortho and para positions, with a strong preference for the sterically less hindered para position.[2][14]

Caption: Resonance forms for para vs. meta attack in EAS.

Acidity of Phenols and Benzoic Acids

The strong electron-withdrawing nature of the -OCF₃ group significantly increases the acidity of attached functional groups. For instance, trifluoromethoxy-substituted benzoic acids and phenols are more acidic than their unsubstituted counterparts because the -OCF₃ group stabilizes the resulting conjugate base (carboxylate or phenoxide anion) through induction.[2]

Experimental and Computational Characterization

The electronic properties of trifluoromethoxybenzene are elucidated through a combination of experimental measurements and computational modeling.

Spectroscopic and Physical Methods

-

Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is highly sensitive to the electronic environment, providing direct insight into the substituent's influence. ¹³C NMR chemical shifts of the aromatic carbons also reflect the electron density distribution.[15][16]

-

Infrared (IR) and Raman Spectroscopy : These techniques are used to identify characteristic vibrational modes of the C-F and C-O bonds within the group.[15]

-

Gas Electron Diffraction (GED) : GED studies have been instrumental in confirming the preferred perpendicular conformation of trifluoromethoxybenzene in the gas phase.[7]

Quantum Chemical Calculations

Density Functional Theory (DFT), using functionals like B3LYP, is a powerful tool for modeling the properties of trifluoromethoxy-substituted aromatics.[7] These calculations can accurately predict:

-

Optimized molecular geometries and conformational energy profiles.

-

Electrostatic potential maps, visualizing the electron-rich and electron-poor regions of the molecule.

-

Vibrational frequencies to aid in the interpretation of IR and Raman spectra.

Experimental Protocol: Determination of pKa for 4-(Trifluoromethoxy)benzoic Acid

This protocol outlines a standard potentiometric titration method to determine the acid dissociation constant (pKa), a direct measure of the electronic effect of the para-OCF₃ group.

Caption: Workflow for experimental pKa determination.

Methodology:

-

Solution Preparation : Accurately weigh the 4-(trifluoromethoxy)benzoic acid and dissolve it in a 50% ethanol/water mixture to a final concentration of 0.01 M. Prepare a 0.01 M NaOH solution and standardize it against a primary standard like potassium hydrogen phthalate (KHP).

-

Apparatus Setup : Place a known volume (e.g., 25.00 mL) of the acid solution in a beaker with a magnetic stir bar. Immerse a calibrated pH electrode and the tip of a burette containing the standardized NaOH solution.

-

Titration : Begin stirring the acid solution. Add the NaOH titrant in small, precise increments (e.g., 0.2 mL). After each addition, allow the reading to stabilize and record the pH and the total volume of NaOH added.

-

Data Analysis :

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence point, which corresponds to the peak of the derivative plot.

-

Identify the volume of NaOH required to reach the half-equivalence point (Volume at equivalence / 2).

-

The pKa is equal to the pH of the solution at this half-equivalence point.

-

This self-validating protocol provides a robust measure of the compound's acidity, directly reflecting the electronic influence of the trifluoromethoxy substituent.

Conclusion

The trifluoromethoxy group is a substituent of profound duality. It functions as a potent electron-withdrawing group via induction while retaining a vestigial, conformationally-limited capacity for resonance donation. This unique electronic signature, often termed "pseudo-halogen," translates into a valuable set of physicochemical properties: high lipophilicity, exceptional metabolic stability, and a deactivating, yet ortho-, para-directing influence on aromatic rings.[2][5] For scientists in drug discovery and materials science, a thorough understanding of these electronic principles is paramount for the rational design of next-generation molecules that harness the strategic advantages conferred by the trifluoromethoxy group.

References

- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.

- Structure and Conformation of 4-Fluoro(trifluoromethoxy)benzene: Gas Electron Diffraction and Quantum Chemical Calculations. (n.d.). Journal of the American Chemical Society.

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. MDPI.

- Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (n.d.). Beilstein Journal of Organic Chemistry.

- The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. (n.d.). ResearchGate.

- The Importance of Trifluoromethoxy Group in Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.

- Molecular structure and vibrational spectroscopic studies of 1-nitro-4-(trifluoromethoxy) benzene by density functional method. (n.d.). Indian Journal of Pure & Applied Physics.

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

- Olah, G. A., et al. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (n.d.). ResearchGate.

- Structure and Conformation of 4-Fluoro(trifluoromethoxy)benzene: Gas Electron Diffraction and Quantum Chemical Calculations. (n.d.). ResearchGate.

- (Trifluoromethoxy)benzene. (n.d.). PubChem.

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.

- Tlili, A., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7173-7178. Royal Society of Chemistry.

- Schlosser, M., et al. (2002). The trifluoromethoxy group: a long-range electron-withdrawing substituent. Chemistry, 8(4), 799-804. PubMed.

- (Trifluoromethoxy)benzene 99 456-55-3. (n.d.). Sigma-Aldrich.

- Intramolecular C-H trifluoromethoxylation of arenes and heteroarenes proceeds through a reaction mechanism of radical O- trifluoromethoxylation and ionic OCF3-migration. (n.d.). Organic & Biomolecular Chemistry.

- Matouš, J., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7597. MDPI.

- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.

- Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. (n.d.). RSC Publishing.

- Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase.

Sources

- 1. nbinno.com [nbinno.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. nbinno.com [nbinno.com]

- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. homepages.bluffton.edu [homepages.bluffton.edu]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

stability and reactivity of 1,3-difluoro-2-(trifluoromethoxy)benzene

An In-Depth Technical Guide to the Stability and Reactivity of 1,3-Difluoro-2-(trifluoromethoxy)benzene

Executive Summary

This technical guide provides a comprehensive analysis of the chemical , a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms and a trifluoromethoxy group onto the benzene scaffold imparts unique physicochemical properties that are highly sought after in modern drug design.[1] This document, intended for researchers, synthetic chemists, and drug development professionals, synthesizes data from analogous structures and foundational chemical principles to build a predictive model of the compound's behavior. We will explore its thermal and chemical stability, delineate its reactivity profile towards various classes of reagents, and provide standardized protocols for its handling and experimental evaluation.

Section 1: Introduction to a Privileged Scaffold

The Strategic Role of Fluorine in Medicinal Chemistry

The substitution of hydrogen with fluorine has become a cornerstone of modern medicinal chemistry.[1] Due to its high electronegativity and small atomic size, fluorine can profoundly alter a molecule's properties. Key benefits include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, capable of blocking metabolic oxidation at specific sites, thereby increasing a drug's half-life.[2]

-

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes.[1][2]

-

Binding Affinity: The unique electronic properties of fluorine can modulate the acidity or basicity of neighboring functional groups, leading to stronger and more selective interactions with target proteins.[3][4]

The trifluoromethoxy (-OCF₃) group, in particular, is a highly lipophilic and exceptionally stable bioisostere for other groups, valued for its strong electron-withdrawing nature and resistance to metabolic degradation.

Physicochemical Profile of this compound

This compound is a unique structure where the benzene ring is decorated with three potent electron-withdrawing substituents. This arrangement creates a highly electron-deficient aromatic system, which dictates its stability and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₃F₅O | [5] |

| Molecular Weight | 198.09 g/mol | [5] |

| CAS Number | 153338-23-9 | |

| InChIKey | CETQITNIBDFSTM-UHFFFAOYSA-N | [5] |

| Physical Form | Solid |

| Purity (Typical) | ≥98% | |

Caption: Molecular structure of this compound.

Section 2: Comprehensive Stability Profile

The stability of this compound is governed by the inherent strength of its covalent bonds. The aromatic C-F, C-O, and the trifluoromethyl C-F bonds are all thermodynamically strong, rendering the molecule robust under standard laboratory conditions.

Thermal Stability and Decomposition

While chemically stable at ambient temperatures, fluorinated organic compounds can decompose under thermal stress. Studies on analogous perfluoroalkyl ether carboxylic acids (PFECAs) show that thermal degradation can initiate at temperatures as low as 150-200°C.[6] The decomposition of this compound is predicted to proceed through radical mechanisms, leading to the formation of hazardous and corrosive byproducts.

Key Decomposition Hazards:

-

Hydrogen Fluoride (HF): In the presence of hydrogen sources, highly toxic HF gas can be generated.[7]

-

Carbonyl Fluoride (COF₂): A toxic gas that can form from the breakdown of the trifluoromethoxy group.

-

Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Standard products of incomplete and complete combustion.[8]

Caption: Postulated thermal decomposition pathway.

Chemical and Photochemical Stability

The molecule is expected to exhibit high stability towards a wide range of chemical reagents under ambient conditions.

-

Hydrolytic Stability: The trifluoromethoxy group and aryl fluorides are highly resistant to hydrolysis across a broad pH range.

-

Oxidative Stability: The electron-deficient nature of the ring makes it resistant to oxidative degradation.

-

Photochemical Stability: While specific data is unavailable, high-energy UV radiation may induce C-F or C-O bond cleavage, a consideration for photostability studies in drug development.

Incompatibilities: The compound should be kept away from strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) and extremely strong bases, especially at elevated temperatures, which could potentially initiate nucleophilic substitution or decomposition.

Section 3: Reactivity and Synthetic Applications

The synthetic utility of this compound is defined by the electronic character of its aromatic ring. The cumulative inductive effect of the two fluorine atoms and the trifluoromethoxy group renders the ring significantly electron-poor.

Electrophilic Aromatic Substitution (SₑAr)

SₑAr reactions (e.g., nitration, halogenation, Friedel-Crafts) are expected to be extremely challenging. The strong deactivating nature of the substituents requires harsh reaction conditions (high temperatures, strong Lewis acids), which may lead to decomposition rather than substitution. If substitution were to occur, the directing effects would be as follows:

-

Fluorine: Weakly ortho-, para-directing.

-

Trifluoromethoxy: Strongly meta-directing (via induction).

The combined effect would likely direct incoming electrophiles to the 4- and 6-positions, though yields are predicted to be low.

Nucleophilic Aromatic Substitution (SₙAr)

Conversely, the electron-deficient ring is highly activated for SₙAr. The positions ortho and para to the fluorine atoms (positions 4 and 6) are the most likely sites for attack by potent nucleophiles (e.g., alkoxides, amines, thiolates). This reactivity is a powerful tool for introducing further complexity and building novel molecular scaffolds.

Caption: Predicted reactivity map for nucleophilic aromatic substitution (SₙAr).

Section 4: Safety, Handling, and Storage

Given the lack of specific toxicological data, a cautious approach based on analogous fluorinated aromatic compounds is mandated.

Table 2: Summary of Anticipated GHS Hazard Statements

| Hazard Code | Statement | Source (Analogues) |

|---|---|---|

| H226 | Flammable liquid and vapour | [9][10] |

| H302 | Harmful if swallowed | [8] |

| H315 | Causes skin irritation | [9][10] |

| H319 | Causes serious eye irritation | [9][10] |

| H335 | May cause respiratory irritation |[9][10] |

Recommended Handling Protocols

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[9]

-

Handling Practices: Use spark-free tools and ground all equipment to prevent static discharge. Avoid creating dust. After handling, wash hands thoroughly with soap and water.[7][10]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing and reducing agents.[8][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8]

Section 5: Illustrative Experimental Protocols

The following protocols provide standardized methods for evaluating the core properties of this compound.

Protocol: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and characterize mass loss as a function of temperature.

Methodology:

-

Instrument Setup: Calibrate the TGA instrument's temperature and mass sensors according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

-

-

Data Analysis: Record the mass of the sample as a function of temperature. The onset of decomposition is typically defined as the temperature at which 5% mass loss occurs (T₅).

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Protocol: Probing Reactivity via Test Nitration (SₑAr)

Objective: To assess the compound's reactivity towards electrophilic aromatic substitution under standard conditions.

Methodology:

-

Reaction Setup: In a fume hood, add 1.0 mmol of this compound to a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Cool the flask in an ice bath (0°C). Slowly add 1.0 mL of concentrated sulfuric acid (H₂SO₄).

-

Initiation: While stirring, add 1.05 mmol of fuming nitric acid (HNO₃) dropwise over 5 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by taking small aliquots and analyzing them via TLC or GC-MS to check for the consumption of starting material and the formation of new products.

-

Workup: Carefully pour the reaction mixture over crushed ice and extract with an organic solvent (e.g., dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution, then brine.

-

Analysis: Dry the organic layer over sodium sulfate, filter, and concentrate. Analyze the crude product by ¹H and ¹⁹F NMR to determine if any substitution has occurred. The absence of a new product indicates high resistance to SₑAr under these conditions.

Section 6: Conclusion

This compound is a molecule engineered for stability. Its robust chemical nature, conferred by multiple strong carbon-fluorine bonds and an electron-deficient aromatic core, makes it an excellent scaffold for applications where metabolic resistance is paramount. While its stability makes it unreactive towards electrophilic attack, it is primed for nucleophilic aromatic substitution, offering a versatile handle for synthetic chemists to build complex, high-value molecules. The primary concerns in its handling are related to its potential flammability, irritant properties, and the hazardous nature of its thermal decomposition products. A thorough understanding of this stability/reactivity dichotomy is essential for its safe and effective use in research and development.

References

- Santa Cruz Biotechnology. (n.d.). 1,3-Bis(trifluoromethyl)benzene Material Safety Data Sheet.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- ECHEMI. (2019). 1,2-Difluoro-3-(trifluoromethyl)benzene Safety Data Sheets.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- PubChemLite. (n.d.). This compound.

- Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons.

- PubChem. (n.d.). 1,3-Difluoro-2-(trifluoromethyl)benzene.

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

- Sigma-Aldrich. (n.d.). This compound.

- NINGBO INNO PHARMCHEM. (n.d.). The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis.

- ResearchGate. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.

- Altarawneh, M., et al. (n.d.). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. National Institutes of Health (NIH).

- Altarawneh, M., et al. (2021). Thermal decomposition of heptafluoropropylene-oxide-dimer acid (GenX). PubMed.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C7H3F5O) [pubchemlite.lcsb.uni.lu]

- 6. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to 1,3-Difluoro-2-(trifluoromethoxy)benzene for Researchers and Drug Development Professionals

Introduction: The Strategic Value of Fluorination in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing the physicochemical and pharmacological properties of drug candidates. The unique attributes of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Among the various fluorinated motifs, the trifluoromethoxy (-OCF3) group, in concert with other fluorine substitutions on an aromatic ring, presents a compelling profile for researchers. This guide provides a comprehensive technical overview of 1,3-difluoro-2-(trifluoromethoxy)benzene, a valuable building block for the synthesis of novel therapeutic agents and advanced materials. We will delve into its commercial availability, synthesis, physicochemical properties, and potential applications, with a focus on providing actionable insights for laboratory and developmental settings.

Commercial Availability and Physicochemical Properties

This compound (CAS Number: 153338-23-9) is a commercially available specialty chemical. Researchers can procure this compound from several suppliers, including Sigma-Aldrich (under the Synthonix Corporation brand), and BIOGEN Científica.[1] It is typically supplied with a purity of 98% or higher and exists as a solid at room temperature.[1]

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source |

| CAS Number | 153338-23-9 | Sigma-Aldrich |

| Molecular Formula | C7H3F5O | Sigma-Aldrich |

| Molecular Weight | 198.09 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | ≥98% | Sigma-Aldrich |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

| InChI Key | CETQITNIBDFSTM-UHFFFAOYSA-N | Sigma-Aldrich |

Synthetic Pathways and Experimental Protocols

The synthesis of this compound is not commonly detailed in standard organic chemistry literature, suggesting its primary role as a specialized building block. However, a plausible and scientifically sound synthetic route can be devised based on established organofluorine chemistry principles. The most logical approach involves a two-step process starting from commercially available precursors: the synthesis of 2,6-difluorophenol, followed by its trifluoromethoxylation.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2,6-Difluorophenol from 2,6-Difluoroaniline

This protocol is adapted from established methods for the synthesis of phenols from anilines via a diazonium salt intermediate.[2]

Materials:

-

2,6-Difluoroaniline

-

30% Sulfuric acid (aqueous solution)

-

30% Sodium nitrite (aqueous solution)

-

Copper (II) sulfate

-

Urea

-

Potassium iodide-starch paper

-

Ice

-

Distillation apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Diazotization:

-

In a suitable reactor, dissolve 2,6-difluoroaniline in a 30% aqueous sulfuric acid solution.

-

Cool the mixture to -5 to 0 °C using an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled 30% aqueous solution of sodium nitrite, maintaining the temperature between -5 and 0 °C.

-

Monitor the reaction for the presence of excess nitrous acid using potassium iodide-starch paper (a blue-black color indicates excess).

-

Once the diazotization is complete, add a small amount of urea to quench any remaining nitrous acid.

-

-

Hydrolysis:

-

In a separate flask equipped for distillation, prepare a solution of copper (II) sulfate in a 50% aqueous sulfuric acid solution.

-

Heat this solution to reflux.

-

Slowly add the cold diazonium salt solution to the refluxing copper sulfate solution. The 2,6-difluorophenol product will distill over with the steam.

-

Collect the distillate.

-

-

Work-up and Purification:

-

Separate the organic layer from the distillate using a separatory funnel.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude 2,6-difluorophenol.

-

Further purification can be achieved by distillation or crystallization.

-

Step 2: Trifluoromethoxylation of 2,6-Difluorophenol

Materials:

-

2,6-Difluorophenol

-